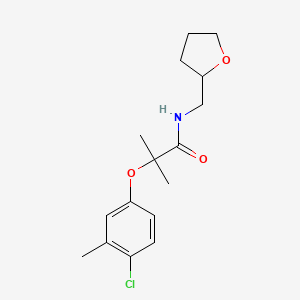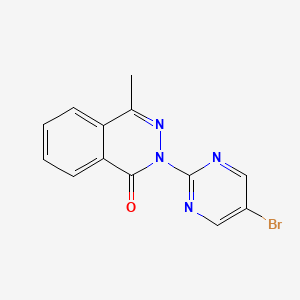
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide, also known as CGS 27023A, is a synthetic compound that belongs to the class of non-peptide angiotensin II receptor antagonists. This compound has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A involves blocking the binding of angiotensin II to the angiotensin II type 1 receptor. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes cardiovascular remodeling. By blocking the angiotensin II type 1 receptor, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A reduces vasoconstriction, lowers blood pressure, and inhibits cardiovascular remodeling.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been shown to have several biochemical and physiological effects. It reduces blood pressure by inhibiting vasoconstriction and promoting vasodilation. It also inhibits cardiovascular remodeling by reducing oxidative stress, inflammation, and fibrosis. 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been shown to have a good safety profile and is well-tolerated in both animal models and human clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has several advantages for lab experiments. It is a potent and selective antagonist of the angiotensin II type 1 receptor, which allows for specific targeting of this receptor. It has been extensively studied and optimized for high yield and purity. However, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A also has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A. One direction is to further optimize the synthesis method to improve yield and purity. Another direction is to explore the potential use of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A in combination with other drugs for the treatment of hypertension and heart failure. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A in human clinical trials. Overall, 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A holds great promise for the treatment of cardiovascular diseases and warrants further research.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases. It has been shown to be a potent and selective antagonist of the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and cardiovascular function. 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide 27023A has been studied in both animal models and human clinical trials, and has shown promising results in reducing blood pressure and improving cardiovascular function.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11-9-12(6-7-14(11)17)21-16(2,3)15(19)18-10-13-5-4-8-20-13/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVBKNVAVGQJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCC2CCCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(tetrahydrofuran-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4843650.png)

![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4843663.png)
![2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4843669.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4843682.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4843689.png)
![N-(5-chloro-2-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4843693.png)
![methyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4843696.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4843711.png)


![3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4843737.png)
![ethyl 2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4843743.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4843756.png)